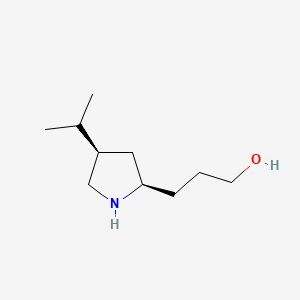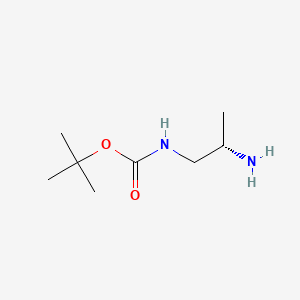
Doxepin-N-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxepin-N-β-D-Glucuronide is a metabolite of doxepin, a tricyclic antidepressant. This compound is formed through the glucuronidation process, where doxepin is conjugated with glucuronic acid. The molecular formula of this compound is C25H29NO7, and it has a molar mass of 455.5 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin-N-β-D-Glucuronide involves the glucuronidation of doxepin. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to doxepin. The reaction conditions often include a buffered solution with a pH suitable for enzyme activity, typically around pH 7.4 .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods using recombinant UGT enzymes expressed in microbial systems. These systems can be optimized for high yield and purity of the product. The use of solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can further enhance the efficiency and accuracy of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Doxepin-N-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to doxepin and glucuronic acid under acidic or basic conditions.
Common Reagents and Conditions
The hydrolysis of this compound can be facilitated by acidic or basic reagents such as hydrochloric acid or sodium hydroxide. Enzymatic hydrolysis can also be achieved using β-glucuronidase.
Major Products Formed
The major products formed from the hydrolysis of this compound are doxepin and glucuronic acid .
Applications De Recherche Scientifique
Doxepin-N-β-D-Glucuronide is used extensively in scientific research to study drug metabolism and pharmacokinetics. It serves as a crucial tool to investigate the body’s response to doxepin and its derivatives. This compound is also used in the development of assays to assess the inhibition of UGT enzymes, which is important for understanding drug-drug interactions and the safety profile of new chemical entities.
Mécanisme D'action
The mechanism of action of Doxepin-N-β-D-Glucuronide is primarily related to its role as a metabolite of doxepin. Doxepin itself is a potent serotonin and norepinephrine reuptake inhibitor, which contributes to its antidepressant effects. The glucuronidation of doxepin to form this compound is a detoxification process that facilitates the excretion of doxepin from the body. This process involves the molecular targets and pathways associated with UGT enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dosulepin-N-β-D-Glucuronide: Another tricyclic antidepressant metabolite formed through glucuronidation.
Clomipramine-N-β-D-Glucuronide: A metabolite of clomipramine, also formed through glucuronidation.
Cyclizine-N-β-D-Glucuronide: A metabolite of cyclizine, an antihistamine, formed through glucuronidation
Uniqueness
Doxepin-N-β-D-Glucuronide is unique in its specific formation from doxepin, a widely used tricyclic antidepressant. Its study provides valuable insights into the metabolism and pharmacokinetics of doxepin, which can aid in optimizing therapeutic strategies and minimizing adverse effects .
Propriétés
Numéro CAS |
1075185-73-7 |
|---|---|
Formule moléculaire |
C25H29NO7 |
Poids moléculaire |
455.507 |
Nom IUPAC |
6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+ |
Clé InChI |
HIWVLLQQFXUDIX-GZTJUZNOSA-N |
SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


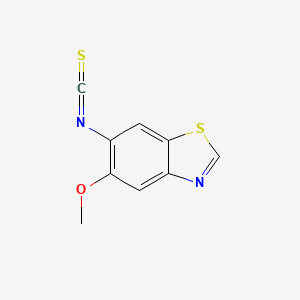
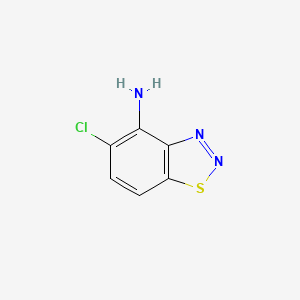

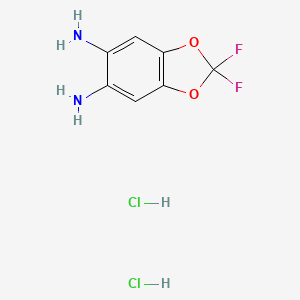
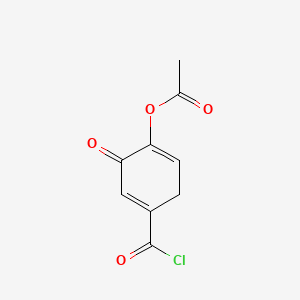
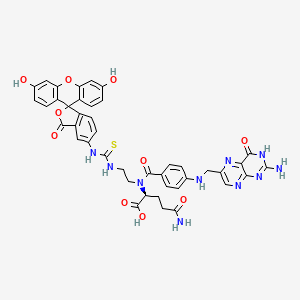
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)
